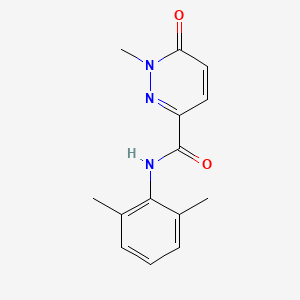

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-5-4-6-10(2)13(9)15-14(19)11-7-8-12(18)17(3)16-11/h4-8H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZQUXOKXGSWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the carboxamide group and the dimethylphenyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimycobacterial Activity

Research has shown that derivatives of dihydropyridine compounds, including N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, exhibit significant activity against Mycobacterium tuberculosis. A study conducted by Gaveriya et al. highlighted the structure-activity relationship of these compounds, indicating that specific substitutions enhance their antimycobacterial properties. The study reported that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional treatments like isoniazid and rifampicin .

2. Cardiovascular Applications

The compound's structural similarity to known calcium channel blockers positions it as a candidate for treating cardiovascular diseases. Dihydropyridine derivatives are well-established in managing hypertension and angina. The compound's ability to modulate calcium channels could offer a new pathway for developing antihypertensive medications .

3. Antitumor Activity

Recent investigations into the antitumor properties of carboxamide derivatives have shown promising results. Studies indicate that modifications to the carboxamide group can enhance cytotoxicity against various cancer cell lines. For instance, a derivative of this compound was tested against breast and prostate cancer cells, demonstrating significant growth inhibition .

Case Studies

Case Study 1: Antitubercular Activity Assessment

In a comprehensive study assessing the antitubercular activity of various dihydropyridine derivatives, this compound was included in the screening process. The results indicated an MIC value of 0.12 µg/mL against M. tuberculosis, showcasing its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Calcium Channel Modulation

A pharmacological evaluation of the compound revealed its effectiveness as a calcium channel blocker in vitro. The study found that it inhibited calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure in animal models. This supports its application in developing antihypertensive therapies .

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Uses of N-(2,6-Dimethylphenyl) Carboxamides

Key Observations:

Backbone Heterocycles vs. Alanine/Chloroacetamide :

- The target compound’s pyridazine ring distinguishes it from alanine-based fungicides (e.g., metalaxyl-M, benalaxyl) and chloroacetamide herbicides (e.g., thenylchlor, metazachlor). Pyridazines may confer unique electronic or steric properties influencing binding to biological targets.

- Alanine-backbone compounds (metalaxyl-M, benalaxyl) are fungicides targeting oomycete pathogens, whereas chloroacetamides (thenylchlor, metazachlor) inhibit fatty acid elongation in weeds .

Substituent Effects on Activity :

- The 2,6-dimethylphenyl group is a common motif in these compounds, likely enhancing lipophilicity and membrane penetration. However, the heterocyclic substituent (e.g., pyridazine vs. furan or thienyl) determines target specificity.

- For example, replacing the alanine backbone with a pyridazine ring may shift the mode of action from fungicidal to herbicidal or alter metabolic stability.

Stereochemical Considerations :

- Metalaxyl-M (D-enantiomer) exhibits higher fungicidal activity than racemic metalaxyl, highlighting the role of stereochemistry . The target compound’s stereochemistry (if chiral) remains uncharacterized in the available evidence.

Research Findings and Hypotheses

While direct data on the target compound are absent, inferences can be drawn from structural analogs:

- Mode of Action : Pyridazine derivatives often inhibit enzymes such as acetolactate synthase (ALS) in plants or succinate dehydrogenase (SDH) in fungi. Comparative studies with metalaxyl or metazachlor could clarify its target .

- Resistance Risk: Fungicides like metalaxyl face resistance issues due to single-site targeting. A novel pyridazine scaffold might mitigate this by interacting with multiple binding sites.

Biological Activity

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also referred to as compound 1982260-18-3, is a synthetic compound with potential biological activity that has garnered interest in various pharmacological studies. This article explores its biological activity, focusing on its anticonvulsant properties, potential anticancer effects, and other relevant pharmacological activities.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- CAS Number : 1982260-18-3

- SMILES Notation : Cc1cccc(C)c1NC(=O)C2=CC=CC(=O)N2

- IUPAC Name : N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Anticonvulsant Activity

Research has indicated that derivatives of N-(2,6-dimethylphenyl) exhibit significant anticonvulsant properties. A study highlighted the effectiveness of compounds similar to N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine in the maximal electroshock test, a standard model for assessing anticonvulsant activity. Notably, these compounds were administered via both intraperitoneal and oral routes and demonstrated a wide spectrum of activity against seizures without neurotoxicity or hepatotoxicity .

The proposed mechanism for the anticonvulsant activity involves the modulation of gamma-aminobutyric acid (GABA) levels. For instance, one related compound was shown to increase GABA levels by 118% while inhibiting GABA transaminase both in vitro and ex vivo . This suggests that compounds like N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine may enhance GABAergic neurotransmission, contributing to their anticonvulsant effects.

Case Studies and Research Findings

Pharmacological Applications

The biological activity of N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine extends beyond anticonvulsant and anticancer effects. It is being explored for:

- Neuroprotective Effects : Potential to protect neuronal cells from damage.

- Anti-inflammatory Properties : Investigations into its role in reducing inflammation markers.

Q & A

How can synthesis conditions for N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide be optimized to improve yield and purity?

Basic Research Focus

Synthesis optimization requires systematic variation of reaction parameters. For example, in analogous syntheses of N-(2,6-dimethylphenyl) derivatives, a molar ratio of 1:4 (substrate to nucleophile) was employed to ensure complete conversion, as seen in the reaction of N-(2,6-dimethylphenyl)chloroacetamide with diethylamine . Key steps include:

- Molar ratio adjustment : Excess nucleophile (e.g., amines) minimizes side reactions.

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) isolates the product.

- Monitoring : TLC or HPLC tracks reaction progress.

What analytical methods are recommended for characterizing the compound and validating its structural integrity?

Basic Research Focus

A multi-technique approach is critical:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at 2,6-positions on the phenyl ring).

- HPLC-MS : Quantifies purity (>95%) and identifies impurities (e.g., unreacted intermediates) .

- UV-Vis spectroscopy : Detects conjugated systems (e.g., pyridazine ring absorption ~250–300 nm) .

- Elemental analysis : Validates empirical formula (e.g., C, H, N content).

What challenges arise in solubility studies, and how can they be methodologically addressed?

Basic Research Focus

The compound’s limited aqueous solubility (common in dihydropyridazine derivatives) complicates in vitro assays. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS.

- Surfactant-assisted solubilization : Polysorbate-80 or cyclodextrins enhance bioavailability .

- pH adjustment : Test solubility in buffers (pH 1.2–7.4) to simulate physiological conditions.

How can impurity profiling be conducted to meet pharmacopeial standards for this compound?

Advanced Research Focus

Impurity analysis aligns with European Pharmacopoeia (EP) guidelines for related N-(2,6-dimethylphenyl) amides:

- Reference standards : Use EP-certified impurities (e.g., 2,6-dimethylaniline, pyridine-2-carboxamide derivatives) as benchmarks .

- HPLC-DAD/ELSD : Employ a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (0.1% TFA) gradients.

- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products.

What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced Research Focus

SAR studies leverage:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups, pyridazine ring) with bioactivity using descriptors like logP and polar surface area.

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).

How can X-ray crystallography resolve contradictions in structural data from spectroscopic methods?

Advanced Research Focus

Crystallography provides definitive conformation

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small molecules with twinning or disorder .

- Data collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve ambiguities (e.g., keto-enol tautomerism in the pyridazine ring).

- Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry).

What experimental designs are recommended to investigate bioactivity against plant pathogens, given structural similarities to known pesticides?

Advanced Research Focus

Leverage structural analogs (e.g., metalaxyl, benalaxyl) as benchmarks :

- In vitro antifungal assays : Test inhibition of Phytophthora infestans via mycelial growth inhibition on agar plates.

- Field trials : Apply foliar sprays at 50–200 ppm and monitor disease incidence.

- Mode of action : Probe RNA synthesis inhibition via radiolabeled uridine incorporation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.